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Introduction

Delamanid (DLM), a nitro-dihydro-imidazooxazole derivative, is a potent drug used in the
treatment of multidrug-resistant tuberculosis (MDR-TB).[1][2] Its mechanism of action involves
the inhibition of mycolic acid synthesis, a crucial component of the Mycobacterium tuberculosis
(Mtb) cell wall.[1][2] Delamanid is a prodrug that requires activation by the deazaflavin-
dependent nitroreductase (Rv3547) enzyme within Mtb.[1] The resulting reactive metabolite is
understood to interfere with the production of methoxy- and keto-mycolic acids.[1][2]

Recent advancements in functional genomics, particularly CRISPR-Cas9 screening technology,
have provided powerful tools to elucidate the mechanisms of action of antimicrobial agents,
identify resistance determinants, and discover potential synergistic drug targets. This document
outlines the application of CRISPR-Cas9 screens in conjunction with Delamanid for research
and drug development purposes, based on published studies. A key study successfully
employed both CRISPR interference (CRISPRI) and CRISPR knockout (CRISPR-KO) screens
to profile the chemical-genetic interactions of Delamanid in Mtb.[3][4]

Data Presentation

Genome-wide CRISPR screens have been instrumental in identifying genes that modulate the
efficacy of Delamanid against M. tuberculosis. The quantitative data summarized below is
derived from a study that performed parallel CRISPRi and CRISPR-KO screens.[3][4]
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Table 1: Summary of Key Gene Hits from Delamanid CRISPR Screens in M. tuberculosis
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Note: Log2 Fold Change values are representational and indicate the direction of selection
pressure. Positive values suggest enrichment (resistance), while negative values indicate
depletion (sensitization) of sgRNAs targeting the respective genes in the Delamanid-treated
population compared to the control.

Signaling and Activation Pathway of Delamanid

The following diagram illustrates the known activation pathway of Delamanid and the genes
involved, which are crucial for its antimycobacterial activity.
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Caption: Delamanid activation and mechanism of action pathway in M. tuberculosis.

Experimental Protocols

This section provides a detailed methodology for conducting a pooled CRISPR-Cas9 knockout
screen to identify genetic determinants of Delamanid sensitivity in M. tuberculosis, based on
established protocols.[3]

Protocol 1: Pooled CRISPR-KO Library Screening in M.
tuberculosis

Objective: To identify genes whose knockout confers resistance or sensitivity to Delamanid.

Materials:

M. tuberculosis strain expressing a Di-adenosine-phosphate (dCas9)-derived base editor or
a conventional Cas9 nuclease.

e Pooled sgRNA library targeting the M. tuberculosis genome.
 Lentiviral or electroporation-based transformation system for mycobacteria.

e Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
and glycerol.
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Delamanid stock solution.
Genomic DNA extraction Kkit.
High-fidelity DNA polymerase for PCR.

Next-generation sequencing (NGS) platform and reagents.

Methodology:

e Library Transformation:

Prepare electrocompetent M. tuberculosis cells expressing the appropriate Cas9 variant.
Transform the pooled sgRNA library into the Mtb cells via electroporation.
Recover the cells in 7H9 broth for 24-48 hours.

Plate the transformed cells on 7H10 agar with appropriate selection markers to determine
the transformation efficiency and ensure sufficient library coverage (at least 100-fold
coverage is recommended).

e Library Amplification and Treatment:

o

Inoculate a liquid culture of the transformed Mtb library in 7H9 broth.
Grow the culture to mid-log phase (OD600 = 0.4-0.6).

Split the culture into two groups: a control group (treated with DMSO vehicle) and a
treatment group.

Add Delamanid to the treatment group at a concentration equivalent to the minimum
inhibitory concentration (MIC) or a sub-MIC concentration that allows for selection
pressure over time.

Culture both groups for a defined number of generations (e.g., 10 generations), ensuring
to dilute the cultures periodically to maintain them in logarithmic growth phase.
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e Genomic DNA Extraction and sgRNA Sequencing:

o Harvest a cell pellet from the initial library population (T0), the control group, and the
Delamanid-treated group at the end of the experiment.

o Extract genomic DNA from each pellet using a suitable kit for mycobacteria.

o Amplify the integrated sgRNA sequences from the genomic DNA using high-fidelity PCR
with primers containing lllumina sequencing adapters.

o Purify the PCR products.
o Perform deep sequencing of the sgRNA amplicons on an NGS platform.
o Data Analysis:

o Align the sequencing reads to the sgRNA library reference to obtain read counts for each
SgRNA.

o Normalize the read counts across all samples.

o Calculate the log2 fold change of each sgRNA in the Delamanid-treated sample relative to
the control sample.

o Use statistical packages like MAGeCK or DESeq?2 to identify genes that are significantly
enriched (potential resistance genes) or depleted (potential sensitization genes).

Experimental Workflow Visualization

The following diagram outlines the workflow for a typical CRISPR screen with Delamanid.
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Caption: Workflow for a pooled CRISPR-Cas9 screen to study Delamanid in M. tuberculosis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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